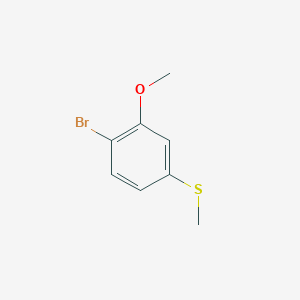
(4-Bromo-3-methoxyphenyl)(methyl)sulfane
Vue d'ensemble
Description
(4-Bromo-3-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrOS. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a methylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-(methylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-3-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid, room temperature.
Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.
Major Products:
Substitution: 2-Methoxy-4-(methylsulfanyl)benzene derivatives.
Oxidation: 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene.
Reduction: 2-Methoxy-4-(methylsulfanyl)benzene.
Applications De Recherche Scientifique
(4-Bromo-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methoxyphenyl)(methyl)sulfane in various reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxy Group: Provides electron-donating effects, stabilizing intermediates in certain reactions.
Methylsulfanyl Group: Can undergo oxidation to form sulfone, which can further participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene
- 1-Bromo-4-ethoxy-2-(methylsulfanyl)benzene
- 1-Bromo-3-methoxy-4-(methylsulfanyl)benzene
Comparison: (4-Bromo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted synthetic applications .
Propriétés
Formule moléculaire |
C8H9BrOS |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
1-bromo-2-methoxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3 |
Clé InChI |
XPBAUEMRAAGQAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)SC)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















